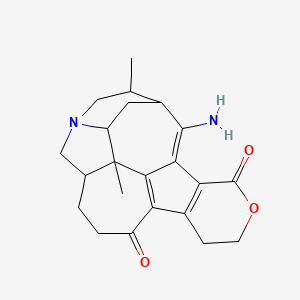
5'-O-Dimethoxytrityl-N2-(N,N-dimethylaminomethylene)-8-aza-7-deaza-2'-deoxyguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-Dimethoxytrityl-N2-(N,N-dimethylaminomethylene)-8-aza-7-deaza-2’-deoxyguanosine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is a derivative of deoxyguanosine, where the guanine base is modified to include a dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position and a dimethylaminomethylene group at the N2 position. These modifications enhance the stability and facilitate the synthesis of oligonucleotides, which are essential in various fields of research, including genetics, molecular biology, and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Dimethoxytrityl-N2-(N,N-dimethylaminomethylene)-8-aza-7-deaza-2’-deoxyguanosine typically involves multiple steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of deoxyguanosine is protected using dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine.
Modification of the N2 Position: The N2 position of the guanine base is modified by reacting with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to introduce the dimethylaminomethylene group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves careful control of reaction parameters such as temperature, solvent choice, and reaction time to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Substitution: The dimethoxytrityl group can be selectively removed under acidic conditions, allowing for further functionalization of the nucleoside.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Acidic conditions using trichloroacetic acid (TCA) or dichloroacetic acid (DCA) are employed to remove the dimethoxytrityl group.
Major Products Formed
Oxidation Products: Various oxidized forms of the nucleoside.
Substitution Products: Deprotected nucleosides that can be further modified for oligonucleotide synthesis.
Aplicaciones Científicas De Investigación
5’-O-Dimethoxytrityl-N2-(N,N-dimethylaminomethylene)-8-aza-7-deaza-2’-deoxyguanosine is widely used in scientific research:
Mecanismo De Acción
The mechanism of action of 5’-O-Dimethoxytrityl-N2-(N,N-dimethylaminomethylene)-8-aza-7-deaza-2’-deoxyguanosine involves its incorporation into oligonucleotides. The dimethoxytrityl group protects the 5’-hydroxyl group during synthesis, preventing unwanted side reactions. The dimethylaminomethylene group at the N2 position enhances the stability of the nucleoside and facilitates its incorporation into oligonucleotides. Once incorporated, these modified oligonucleotides can interact with specific nucleic acid sequences, enabling various applications in research and therapy .
Comparación Con Compuestos Similares
Similar Compounds
5’-O-Dimethoxytrityl-N2-dimethylformamidine-2’-deoxyguanosine: Similar in structure but lacks the 8-aza-7-deaza modification.
5’-O-Dimethoxytrityl-N2-(dimethylaminomethylene)-2’-deoxyguanosine: Similar but without the 8-aza-7-deaza modification.
Uniqueness
The uniqueness of 5’-O-Dimethoxytrityl-N2-(N,N-dimethylaminomethylene)-8-aza-7-deaza-2’-deoxyguanosine lies in its 8-aza-7-deaza modification, which provides enhanced stability and unique properties compared to other similar compounds. This modification allows for more efficient synthesis and incorporation into oligonucleotides, making it a valuable tool in various scientific and industrial applications .
Propiedades
IUPAC Name |
N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N6O6/c1-39(2)21-35-33-37-31-27(32(42)38-33)19-36-40(31)30-18-28(41)29(46-30)20-45-34(22-8-6-5-7-9-22,23-10-14-25(43-3)15-11-23)24-12-16-26(44-4)17-13-24/h5-17,19,21,28-30,41H,18,20H2,1-4H3,(H,37,38,42)/b35-21+/t28-,29+,30+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLQHIMCIGNWCE-XNDBAUOJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C=NN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC2=C(C=NN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-ol;acetate](/img/structure/B571676.png)



![Ethanone, 1-[3-(2-methyl-1-buten-3-ynyl)oxiranyl]-, [2alpha,3beta(Z)]- (9CI)](/img/new.no-structure.jpg)
